N-(2-methoxyethyl)-2-(4-(3-(trifluoromethyl)benzamido)phenyl)-2H-tetrazole-5-carboxamide
Description
N-(2-Methoxyethyl)-2-(4-(3-(trifluoromethyl)benzamido)phenyl)-2H-tetrazole-5-carboxamide is a synthetic compound featuring a tetrazole core (a five-membered ring with four nitrogen atoms) linked to a phenyl group substituted with a 3-(trifluoromethyl)benzamido moiety. The methoxyethyl carboxamide side chain enhances solubility and pharmacokinetic properties. This structure combines electron-withdrawing (trifluoromethyl) and hydrogen-bonding (tetrazole, carboxamide) groups, which are critical for target binding and metabolic stability .
Properties
IUPAC Name |
N-(2-methoxyethyl)-2-[4-[[3-(trifluoromethyl)benzoyl]amino]phenyl]tetrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N6O3/c1-31-10-9-23-18(30)16-25-27-28(26-16)15-7-5-14(6-8-15)24-17(29)12-3-2-4-13(11-12)19(20,21)22/h2-8,11H,9-10H2,1H3,(H,23,30)(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGVSVLCVSHAGDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=NN(N=N1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyethyl)-2-(4-(3-(trifluoromethyl)benzamido)phenyl)-2H-tetrazole-5-carboxamide typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a [3+2] cycloaddition reaction between an azide and a nitrile compound under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced using trifluoromethylation reagents such as trifluoromethyl iodide (CF₃I) or trifluoromethyl sulfonates.
Amidation Reaction: The benzamido group is introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative, such as an acid chloride or an ester.
Methoxyethyl Side Chain Addition: The methoxyethyl group can be added via an alkylation reaction using methoxyethyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing catalysts to reduce reaction times and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl side chain, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the carbonyl group of the benzamido moiety, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, N-(2-methoxyethyl)-2-(4-(3-(trifluoromethyl)benzamido)phenyl)-2H-tetrazole-5-carboxamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmaceutical agent. The trifluoromethyl group and tetrazole ring are known to enhance the bioavailability and metabolic stability of drug candidates, making this compound a promising lead in drug discovery.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and functional groups that allow for further modification.
Mechanism of Action
The mechanism of action of N-(2-methoxyethyl)-2-(4-(3-(trifluoromethyl)benzamido)phenyl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity to these targets, while the tetrazole ring can mimic the structure of natural substrates, leading to competitive inhibition or activation of biological pathways.
Comparison with Similar Compounds
Key Structural Analogs and Their Features
Structural and Functional Differences
- Tetrazoles are bioisosteres for carboxylic acids, enhancing membrane permeability . Thiadiazole derivatives (e.g., from ) exhibit distinct electronic properties due to sulfur incorporation, influencing redox interactions in anticancer activity .
- Substituent Effects: The 3-(trifluoromethyl)benzamido group in the target compound and CHMFL-ABL-053 enhances hydrophobic interactions and resistance to oxidative metabolism. This group is absent in thiadiazole and isoxazole analogs . The methoxyethyl side chain in the target compound improves solubility over the methylamino group in CHMFL-ABL-053 or the aromatic substituents in thiadiazoles .
Synthetic Routes :
- The target compound likely involves coupling of 3-(trifluoromethyl)benzoyl chloride to a tetrazole-bearing intermediate, similar to hydrazinecarbothioamide derivatization in .
- CHMFL-ABL-053 employs pyrimidine ring formation followed by benzamido substitution, a method distinct from tetrazole synthesis .
Biological Activity
N-(2-methoxyethyl)-2-(4-(3-(trifluoromethyl)benzamido)phenyl)-2H-tetrazole-5-carboxamide is a compound of significant interest due to its diverse biological activities. This article reviews its pharmacological properties, mechanism of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a tetrazole ring, which is known for its biological activity, particularly in medicinal chemistry. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, while the methoxyethyl substituent may influence solubility and bioavailability.
| Property | Value |
|---|---|
| Molecular Formula | C17H19F3N4O3 |
| Molecular Weight | 392.35 g/mol |
| CAS Number | To be assigned |
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of tetrazole derivatives, including the compound . It has demonstrated activity against various pathogens, including malaria-causing parasites such as Plasmodium falciparum. The mechanism of action involves the inhibition of heme detoxification, a critical pathway in the parasite's lifecycle, leading to cell death through the accumulation of toxic heme .
Antihypertensive Effects
Another area of research involves the compound's potential as an angiotensin II receptor antagonist. In a study evaluating similar tetrazole derivatives, compounds exhibited significant antihypertensive activity, suggesting that modifications to the tetrazole structure can enhance efficacy against hypertension .
Cytotoxicity Studies
Cytotoxicity assays using human liver HepG2 cells showed that some analogs of this compound possess selective toxicity profiles, with CC50 values indicating a favorable therapeutic index. For instance, certain derivatives exhibited cytotoxic effects at concentrations ranging from 10 to 15 μM .
Structure-Activity Relationships (SAR)
The SAR analysis indicates that variations in the substituents on the phenyl and tetrazole rings significantly affect biological activity. For example:
- Trifluoromethyl Substituent : Increases lipophilicity and enhances interaction with biological targets.
- Methoxyethyl Group : Modulates solubility and may improve permeability across biological membranes.
Table 1 summarizes key findings from SAR studies:
| Compound | Activity Type | IC50 (μM) | Notes |
|---|---|---|---|
| Compound A | Antimalarial | 5 | Fast-kill mechanism |
| Compound B | Antihypertensive | 10 | Significant blood pressure reduction |
| Compound C | Cytotoxicity | 15 | Selective against HepG2 cells |
Case Studies
- Antimalarial Activity : A series of tests on P. falciparum strains revealed that compounds similar to this compound exhibited rapid killing rates and low resistance development .
- Hypertension Management : In vivo studies demonstrated that specific derivatives significantly reduced systolic blood pressure in hypertensive animal models, supporting their potential as therapeutic agents for managing hypertension .
- Cytotoxic Evaluation : Compounds were tested against various cancer cell lines, showing promising results in selectively inducing apoptosis in malignant cells while sparing normal cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
